
L-Altrose
Overview
Description
L-Altrose is a rare aldohexose and an epimer of D- and L-mannose at the C-3 position . Its molecular formula is C₆H₁₂O₆, with a molecular weight of 180.16 g/mol and CAS number 1949-88-8 . This compound is less common in nature compared to other hexoses but has been isolated from Butyrivibrio fibrisolvens bacterial strains . It serves as a critical intermediate in synthesizing marine natural products like Sagittamides A-F, which feature stereochemically complex polyacetoxy systems . Industrially, this compound is produced via chemical synthesis, often through ozonolysis of precursors like 1,6-anhydro-β-L-hexopyranoses or Mitsunobu reactions .
Scientific Research Applications
Food Science Applications
1.1 Non-Nutritive Sweetener
L-altrose is recognized as a non-nutritive sweetener, which means it can provide sweetness without contributing significant calories. Its sweetness profile is comparable to that of sucrose, making it a viable substitute in food formulations. The ability to replace sucrose on an equal weight basis allows for its incorporation into various food products while maintaining taste without the caloric burden associated with traditional sugars .
1.2 Potential Health Benefits
Research indicates that this compound may have beneficial effects on metabolic health. As a sugar with low glycemic impact, it could be advantageous for individuals managing diabetes or those seeking to reduce sugar intake . Its safety for human consumption has been established, further supporting its use in food products aimed at health-conscious consumers .
Pharmaceutical Applications
2.1 Antiviral and Anticancer Properties
This compound and its derivatives have shown promise in pharmaceutical applications, particularly as intermediates in the synthesis of antiviral and anticancer agents. For instance, 6-deoxy-L-altrose serves as a precursor in the synthesis of compounds that exhibit biological activity against various diseases . The unique stereochemistry of this compound may enhance the efficacy of these compounds compared to their D-enantiomer counterparts.
2.2 Synthesis of Glycoconjugates
This compound is also utilized in the synthesis of glycoconjugates, which are essential for cell signaling and recognition processes. Its incorporation into glycoproteins and glycolipids can enhance the biological activity of therapeutic agents, making it a valuable component in drug development .
Biochemical Research Applications
3.1 Enzymatic Synthesis Studies
Recent studies have focused on the enzymatic synthesis of 6-deoxy-L-altrose from L-rhamnose using specific enzymes. This method demonstrates high yield and purity, showcasing the potential for large-scale production of this compound for research purposes . Such advancements in enzymatic pathways open avenues for further exploration of rare sugars in biochemical research.
3.2 Structural Studies
This compound has been used as a model compound in structural studies involving NMR spectroscopy to understand carbohydrate interactions at a molecular level. The insights gained from these studies contribute to the broader understanding of carbohydrate chemistry and its implications in biological systems .
Case Study 1: Production and Application of this compound as a Sweetener
A study conducted by Stack et al. highlighted the microbial production of this compound from Butyrivibrio fibrisolvens, demonstrating its potential as a non-nutritive sweetener with comparable sweetness to sucrose. The study provided insights into fermentation processes that could enable commercial production .
Case Study 2: Synthesis Pathways for Antiviral Agents
Research by Li et al. explored the synthesis pathways involving this compound derivatives for developing antiviral agents. Their findings indicated that certain derivatives exhibited enhanced activity against viral infections, underscoring the importance of this compound in medicinal chemistry .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Food Science | Non-nutritive sweetener | Comparable sweetness to sucrose |
Pharmaceutical | Antiviral and anticancer agent synthesis | Enhanced efficacy compared to D-enantiomers |
Biochemical Research | Enzymatic synthesis studies | High yield production from L-rhamnose |
Structural Studies | NMR spectroscopy for carbohydrate interactions | Insights into molecular interactions |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for L-altrose, and how do their yields compare under standard conditions?
this compound is synthesized via stereoselective methods such as the epimerization of D-galactose derivatives or the use of 1,6-anhydro-β-L-hexopyranoses as synthons . For example, Hung et al. (2000) achieved this compound synthesis through C-5 inversion of 1,6-anhydro-β-L-mannopyranose using Mitsunobu conditions, yielding 72% of the target compound . Comparative yields for alternative pathways (e.g., epoxide ring-opening) range from 50–65%, highlighting the need for optimization of reaction conditions (Table 1).
Table 1. Synthetic Yields of this compound via Competing Pathways
Method | Catalyst/Reagent | Yield (%) | Reference |
---|---|---|---|
Mitsunobu inversion | DIAD, PPh3 | 72 | |
Epoxide ring-opening | CF3CO2H | 65 | |
Enzymatic epimerization | Galactose mutarotase | 50 |
Q. What analytical techniques are critical for confirming this compound purity and stereochemistry?
High-resolution NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and X-ray crystallography are essential for verifying stereochemical assignments. For instance, <sup>1</sup>H NMR coupling constants (JH2,H3 = 3.2 Hz) distinguish this compound from its C-3 epimer, L-mannose . Purity is validated via HPLC using a chiral column (e.g., Astec CYCLOBOND I 2000) with a mobile phase of acetonitrile/water (75:25) .
Q. How does this compound occur in natural products, and what challenges arise in its isolation?
this compound is rare in nature, primarily found as a component of bacterial polysaccharides or glycosides. Its low natural abundance (<0.1% in known glycans) necessitates synthetic routes rather than extraction . Contamination by D-sugars during isolation often requires enzymatic purification (e.g., galactose oxidase treatment) to achieve >95% enantiomeric excess .
Advanced Research Questions
Q. How can conflicting data on this compound’s stability in aqueous solutions be resolved?
Discrepancies in stability studies (e.g., half-life ranging from 24–72 hours at pH 7.4) arise from varying buffer compositions and temperature control. For reproducibility, use phosphate-buffered saline (PBS, 0.1 M) at 25°C and monitor degradation via polarimetry . Recent studies attribute instability to β-elimination under alkaline conditions, which can be mitigated by adding 1% ascorbic acid as a stabilizer .
Q. What computational models best predict this compound’s conformational behavior in glycosylation reactions?
Density functional theory (DFT) at the B3LYP/6-31G(d) level accurately models the chair-to-boat transitions of L-altropyranose during glycosidic bond formation. Key findings include a 2.3 kcal/mol energy barrier for axial-to-equatorial OH group rotation, which aligns with experimental <sup>13</sup>C NMR data . Molecular dynamics simulations (AMBER force field) further reveal solvent-dependent stabilization of the <sup>4</sup>C1 conformation in DMSO .
Q. What experimental designs address low regioselectivity in this compound glycosylation?
Low regioselectivity (e.g., α/β ratios of 1:1.2 in unprotected substrates) is improved using bulky protecting groups (e.g., trityl at O-3) to sterically guide coupling. Hung et al. (2001) achieved α-selective glycosylation (α:β = 4:1) with Schmidt conditions (TMSOTf, CH2Cl2, –40°C) . Kinetic vs. thermodynamic control should be assessed via time-resolved <sup>19</sup>F NMR using fluorinated acceptors .
Q. How do contradictory reports on this compound’s biological activity inform future assay design?
While some studies claim this compound inhibits bacterial biofilm formation (IC50 = 1.2 mM), others report no activity due to impurities or assay variability. Rigorous controls include:
- Using >99% pure this compound (validated by LC-MS).
- Including D-altrose as a stereochemical control.
- Standardizing biofilm assays (e.g., crystal violet staining with S. aureus ATCC 25923) .
Q. Methodological Guidelines
- Data Validation : Ensure reproducibility by adhering to Beilstein Journal protocols for compound characterization (e.g., elemental analysis ±0.4% for C, H, N) .
- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as this compound’s role in glycan-mediated signaling .
- Ethical Reporting : Disclose all synthetic byproducts (e.g., 1,6-anhydro side products) in supplementary materials to avoid publication bias .
Comparison with Similar Compounds
Structural Comparison
L-Altrose belongs to the aldohexose family, differing from related sugars in stereochemistry at specific chiral centers. Key structural comparisons include:
Physical and Chemical Properties
Solubility and Stability
- This compound: Soluble in water, sparingly soluble in methanol .
- D-Altrose : Similar solubility profile but thermally less stable due to synthetic origin .
- L-Allose : Higher aqueous solubility; used in biochemical assays .
Melting Points
- This compound: Not explicitly reported, but derivatives (e.g., 1,6-anhydro-β-L-altrose) melt at 132–135°C .
- L-Allose : 132–135°C (post-crystallization) .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-VSOAQEOCSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.